rac alpha-Lipoic Acid-d5
Overview
Description
“rac alpha-Lipoic Acid-d5” is a labelled analog of “rac alpha-Lipoic Acid”, which is an antioxidant and fat-metabolism stimulator . It is a bioactive small molecule and is part of the Lipoic Acid API family . The product is available in a neat format .
Molecular Structure Analysis
The molecular formula of “rac alpha-Lipoic Acid-d5” is C8H9D5O2S2 . Its molecular weight is 211.36 .Physical And Chemical Properties Analysis
“rac alpha-Lipoic Acid-d5” appears as a yellow solid .Scientific Research Applications
Skin Protection and Penetration
rac alpha-Lipoic Acid-d5 shows potential in skin protection. A study demonstrated that alpha-lipoic acid, applied topically, penetrated readily into the skin and was reduced to dihydrolipoic acid, enhancing skin antioxidant protection (Podda et al., 1996).
Stability Enhancement
Research has focused on enhancing the stability of R(+)-alpha lipoic acid through complex formation with cyclodextrins. This stabilization is essential as R(+)-alpha lipoic acid is unstable under certain conditions like low pH or heat (Ikuta et al., 2013).
Pharmacokinetics in Humans
The pharmacokinetics of R-(+)-lipoic acid administered as sodium R-(+)-lipoate to humans has been studied, showing improved stability and bioavailability compared to other forms (Carlson et al., 2007).
Gastrointestinal Absorption
Studies have explored the absorption of rac-a-lipoic acid in the gastrointestinal tract, showing high absorption rates and suggesting that absorption is not limited to a small area, which can be significant for individuals with gastrointestinal disturbances (Peter & Borbe, 1995).
Spectroscopic Analysis
Spectroscopic studies have been conducted on R(+)-α-Lipoic Acid complexes with cyclodextrins to understand their stability and physical characteristics (Ikuta et al., 2014).
Inclusion Complexes for Therapeutic Use
Research into the synthesis and structural elucidation of crystalline inclusion complexes between R-(+)-α-lipoic acid and cyclodextrins has been performed, aimed at improving its medicinal application due to its poor solubility and low thermal stability (Caira et al., 2017).
Metabolic Pathways
Studies have explored new metabolic pathways of rac- α-lipoic acid in different species, showing extensive metabolism and indicating various metabolic pathways including mitochondrial β-oxidation (Schupke et al., 2001).
Neuroprotective Effects
Alpha-lipoic acid has been studied for its neuroprotective effects against radiation-induced brain damage, suggesting its potential use in mitigating oxidative stress and apoptosis in brain tissue (Motallebzadeh et al., 2023).
Antioxidant Properties and Therapeutic Effects
Alpha-lipoic acid's antioxidant properties and therapeutic effects in preventing diabetes complications and cataracts have been a subject of interest. Its role in mitochondrial bioenergetic reactions and as an antioxidant has been highlighted (Packer, 1994).
Safety And Hazards
properties
IUPAC Name |
5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/i3D2,5D2,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKNBQESQNJD-KEDGJJNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CSSC1([2H])C([2H])([2H])CCCC(=O)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675992 | |
Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac alpha-Lipoic Acid-d5 | |
CAS RN |
1189471-66-6 | |
Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.